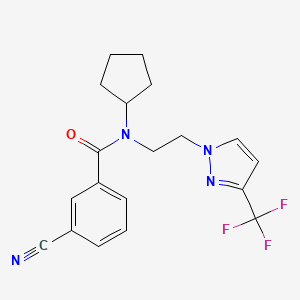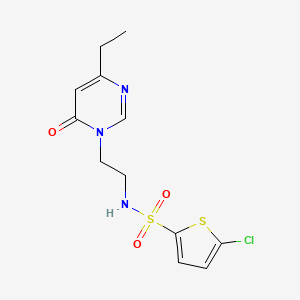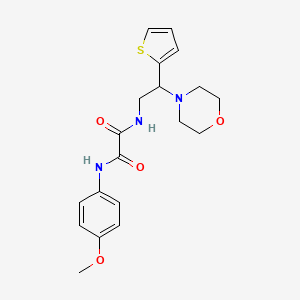
1,4-Diazepan-6-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazepan-6-ol dihydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,4-Diazepan-6-ol dihydrochloride and its derivatives exhibit a range of chemical behaviors and properties, which have been studied for various scientific applications. For instance, [1,4]-Diazepan-6-ols can be oxidized to ketones using specific oxidation conditions, and the fluorination of these diazepanones affords gem-difluorohomopiperazines. This process involves detosylation under microwave conditions, representing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
Crystal Structures and Docking Studies
This compound derivatives have also been the subject of structural studies and docking analysis, highlighting their potential in the field of drug design and development. The crystal structures and conformational studies of certain 1,4-diazepines reveal that these compounds adopt specific conformations, and analysis indicates that they may inhibit at the active site of target proteins, potentially serving as drug molecules. This is supported by the formation of dimers through N-H…O hydrogen bonds in the compounds (Velusamy et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,4-Diazepan-6-ol dihydrochloride is the benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system . These receptors are found in various regions, including the limbic system and the reticular formation .
Mode of Action
This compound binds to these stereospecific benzodiazepine receptors, enhancing the inhibitory effect of GABA on neuronal excitability . This enhancement is achieved by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By enhancing GABA activity, this compound increases inhibition in the nervous system, reducing neuronal excitability .
Pharmacokinetics
Similar compounds are known to be well absorbed and have a high volume of distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . This results in various physiological effects, such as sedation, muscle relaxation, and reduction of anxiety .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Diazepan-6-ol dihydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Aminoethanol", "1,4-Dichlorobutane", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-Aminoethanol is reacted with 1,4-Dichlorobutane in the presence of Sodium hydroxide to form 1,4-Diazepane.", "Step 2: 1,4-Diazepane is then treated with Hydrochloric acid to form 1,4-Diazepan-6-ol.", "Step 3: Finally, 1,4-Diazepan-6-ol is reacted with Hydrochloric acid to form 1,4-Diazepan-6-ol dihydrochloride." ] } | |
Numéro CAS |
1951445-01-4 |
Formule moléculaire |
C5H13ClN2O |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1,4-diazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H |
Clé InChI |
YJTHGZMOHQZWHG-UHFFFAOYSA-N |
SMILES |
C1CNCC(CN1)O.Cl.Cl |
SMILES canonique |
C1CNCC(CN1)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495897.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)


![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)

![N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2495912.png)
![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)


